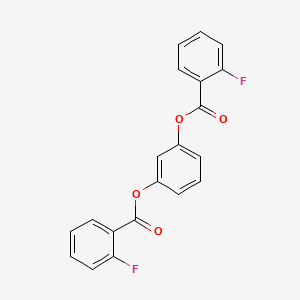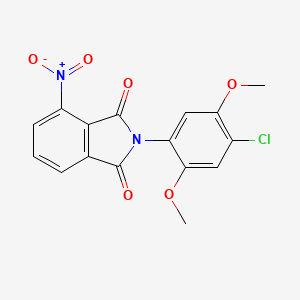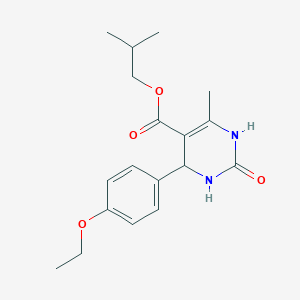![molecular formula C22H16ClN3O2 B11708306 5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Méthodes De Préparation
The synthesis of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-1H-indole-2-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is catalyzed by a small amount of glacial acetic acid, and the mixture is heated for several hours to ensure complete reaction. The product is then purified by recrystallization.
Analyse Des Réactions Chimiques
5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as glycogen phosphorylase, which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide include:
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but different substituents, leading to variations in its biological activity.
5-chloro-3-phenyl-N’-[(2-phenyl-1H-indol-3-yl)methylene]-1H-indole-2-carbohydrazide: This compound shares the indole core but has different substituents, affecting its chemical reactivity and applications.
The uniqueness of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H16ClN3O2 |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
5-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(25-18)22(28)26-24-13-15-8-4-5-9-19(15)27/h1-13,25,27H,(H,26,28)/b24-13+ |
Clé InChI |
XYANOSSWIQPGGW-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=C4O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)



![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide](/img/structure/B11708275.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
![4-{acetyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11708279.png)

![5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11708295.png)

